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carboxylate
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An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-5-methylthiazole-4-
carboxylate

For Researchers, Scientists, and Drug Development
Professionals

Introduction

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a core
thiazole ring substituted with amino and carboxylate groups.[1] Its molecular formula is
C7H10N20:2S, and it has a molecular weight of approximately 186.23 g/mol .[1][2] This
compound serves as a crucial building block in organic synthesis, particularly for the
development of medicinally and biologically significant molecules.[3] Derivatives of ethyl 2-
amino-4-methylthiazole-5-carboxylate have shown potential as antileukemic and antimicrobial
agents.[3][4] Given its importance, a definitive structural elucidation is paramount for its
application in research and drug development.

This guide details the synthesis and comprehensive structure elucidation of ethyl 2-amino-5-
methylthiazole-4-carboxylate using modern spectroscopic techniques.
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Synthesis of Ethyl 2-amino-5-methylthiazole-4-
carboxylate

The compound is commonly prepared via a one-pot synthesis reaction, which is efficient and
simplifies the work-up process compared to traditional two-step methods.[3][5] The synthesis
involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an
intermediate, which is then reacted with thiourea to yield the final product.[3]
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Caption: One-pot synthesis pathway for ethyl 2-amino-5-methylthiazole-4-carboxylate.
Experimental Protocol: One-Pot Synthesis[3]

o Bromination: To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL
of THF at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

o Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the
disappearance of the starting material using thin-layer chromatography (TLC).

o Cyclization: Add thiourea (0.05 mol) to the mixture and heat it to 80°C for 2 hours.

o Work-up: After cooling the mixture to room temperature, filter it to remove any insoluble
substances. Add ammonia water (NHs-H20) to the filtrate to basify it.
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« Isolation: The resulting yellow floccules are stirred for 10 minutes and then collected by
filtration.

 Purification: Wash the collected solid with water and recrystallize it from ethyl acetate to yield

the pure product.

Structure Elucidation Workflow

The definitive structure of the synthesized compound is established through a combination of
spectroscopic methods. Each technique provides unique information about the molecular
framework, functional groups, and atomic connectivity, collectively confirming the identity of
ethyl 2-amino-5-methylthiazole-4-carboxylate.

Synthesis & Purification

Synthesized Product

Structural Confirmation copic Analysis

Elemental Analysis Mass Spectrometry IR Spectroscopy

Molecular Weight

& Formula Functional Groups

Carbon Skeleton

Proton Environment

Elemental Composition

Confirmed Structure:

Ethyl 2-amino-5-methyl-
thiazole-4-carboxylate

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of ethyl 2-amino-5-methylthiazole-4-
carboxylate.
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Spectroscopic Data and Interpretation
'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the proton environments within the
molecule. The spectrum of ethyl 2-amino-5-methylthiazole-4-carboxylate, typically recorded
in CDCIs, shows distinct signals corresponding to each unique proton group.[3] The amino
(NH2) protons often appear as a broad singlet.[1]

Table 1: 1H NMR Spectral Data|[3]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.19 Triplet (t) 3H -OCH2CHs
2.36 Singlet (s) 3H thiazole-4-CHs
4.13 Quartet (q) 2H -OCH2CHs
7.69 Singlet (s) 2H thiazole-2-NH:z

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is used to determine the number and type of carbon atoms in the
molecule. The spectrum provides evidence for the ethyl ester, the methyl group, and the carbon
atoms of the thiazole ring.

Table 2: 13C NMR Spectral Data[3]
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Chemical Shift (6) ppm

Assignment

14.32 thiazole-4-CHs
17.12 -OCH2CHs
59.72 -OCH2CHs
107.34 thiazole-5-C
159.34 thiazole-4-C
161.95 C=0 (ester)
170.21 thiazole-2-C

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray

ionization (ESI), the protonated molecular ion ([M+H]*) is typically observed.

Table 3: Mass Spectrometry Data

m/z lon Source
187 [M+H]*+ [3]
186 [M]*+ [2]
141 Fragment [2]
114 Fragment [2]

The observed protonated molecular ion at m/z 187 is consistent with the calculated molecular
weight of 186.23 g/mol for the molecular formula C7H10N202S.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

would be expected to show characteristic absorption bands for the N-H bonds of the primary

amine, the C=0 bond of the ester, and vibrations associated with the thiazole ring.
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Table 4: Expected IR Absorption Bands

Wavenumber (cm~?) Functional Group Vibration
3400-3250 N-H Amine stretch
3000-2850 C-H sp? stretch

~1700 C=0 Ester stretch

~1620 C=N Thiazole ring stretch
~1550 N-H Amine bend

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in
the purified compound, which is compared against the calculated theoretical values to confirm
the molecular formula.

Table 5: Elemental Analysis Data[3]

Element Calculated (%) Found (%)
C 45.15 45.29

H 541 5.49

N 15.04 15.15

The strong correlation between the found and calculated percentages provides definitive
confirmation of the compound's elemental composition and molecular formula.[3]

Conclusion

The collective data from *H NMR, 3C NMR, mass spectrometry, and elemental analysis
provides unambiguous evidence for the structure of ethyl 2-amino-5-methylthiazole-4-
carboxylate. The synthesis protocol described is efficient, and the analytical workflow is robust
for confirming the identity and purity of the final product. This comprehensive structural
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characterization is essential for its reliable use in medicinal chemistry and further synthetic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

